molecular formula C12H12O5 B1295964 Dimethyl 2-oxo-3-phenylbutanedioate CAS No. 68781-72-6

Dimethyl 2-oxo-3-phenylbutanedioate

Cat. No. B1295964
CAS RN: 68781-72-6
M. Wt: 236.22 g/mol
InChI Key: USTNPGQRYKXZDL-UHFFFAOYSA-N
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Description

Dimethyl 2-oxo-3-phenylbutanedioate is a chemical compound that has been the subject of various studies due to its potential applications and interesting chemical properties. While the provided papers do not directly discuss this compound, they do provide insights into related molecules and reactions that can help us understand the behavior and characteristics of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves a variety of chemical reactions. For instance, the chemo-enzymatic synthesis of all isomers of 2-methylbutane-1,2,3,4-tetraol, which are important contributors to atmospheric aerosols, was achieved through a combination of stereospecific osmium catalyzed oxidation and lipase catalysed enantioselective resolution . This approach demonstrates the potential for creating complex molecules with specific stereochemistry, which could be applicable to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been studied using various techniques. For example, the crystal structure of dimethyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]-2-butenedioate was determined to be monoclinic with specific cell dimensions, which was solved by direct methods and refined by full-matrix least squares . This level of structural detail is crucial for understanding the physical and chemical properties of such compounds.

Chemical Reactions Analysis

Chemical reactions involving similar compounds have been explored in the literature. The reaction of dimethyldioxirane (DMDO) with isobutane, for example, involves hydrogen atom abstraction and can lead to different products depending on the environment, such as tert-butanol and acetone . These findings highlight the reactivity of such molecules and the influence of the solvent on the reaction pathway.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to this compound can be inferred from studies on similar molecules. The solubility behavior of {2, 6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides in various solvents, as well as their dissociation in water, provides insights into the solubility characteristics that this compound might exhibit . Additionally, the molecular dynamics simulations of DMDO reactions offer valuable information on the short-lived diradical species and the time gap between bond-breaking and bond formation .

properties

IUPAC Name

dimethyl 2-oxo-3-phenylbutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-16-11(14)9(10(13)12(15)17-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTNPGQRYKXZDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)C(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291290
Record name dimethyl 2-oxo-3-phenylbutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68781-72-6
Record name NSC74689
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74689
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl 2-oxo-3-phenylbutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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